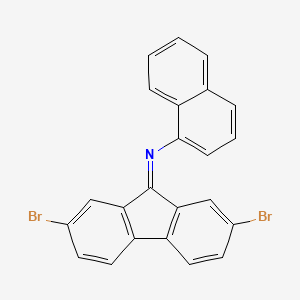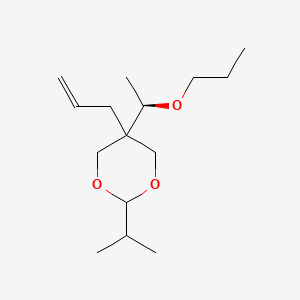
trans-5-Allyl-2-isopropyl-5-(1-propoxyethyl)-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-5-Allyl-2-isopropyl-5-(1-propoxyethyl)-1,3-dioxane: is an organic compound belonging to the class of dioxanes. Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms. This specific compound features an allyl group, an isopropyl group, and a propoxyethyl group, making it a unique and complex molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-5-Allyl-2-isopropyl-5-(1-propoxyethyl)-1,3-dioxane typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dioxane Ring: The initial step involves the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst to form the dioxane ring.
Introduction of Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide and a base such as sodium hydride.
Isopropylation: The isopropyl group can be added through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Propoxyethyl Group Addition: The final step involves the etherification of the dioxane ring with 1-bromopropane in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the dioxane ring or the allyl group, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the propoxyethyl group, leading to the formation of various ethers or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are frequently employed.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various ethers or alcohols depending on the nucleophile used.
科学研究应用
trans-5-Allyl-2-isopropyl-5-(1-propoxyethyl)-1,3-dioxane: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of trans-5-Allyl-2-isopropyl-5-(1-propoxyethyl)-1,3-dioxane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular membranes.
相似化合物的比较
Similar Compounds
trans-5-Allyl-2-isopropyl-1,3-dioxane: Lacks the propoxyethyl group, making it less complex.
trans-5-Allyl-2-methyl-5-(1-propoxyethyl)-1,3-dioxane: Contains a methyl group instead of an isopropyl group.
cis-5-Allyl-2-isopropyl-5-(1-propoxyethyl)-1,3-dioxane: Has a different stereochemistry.
Uniqueness
- The presence of the allyl, isopropyl, and propoxyethyl groups in trans-5-Allyl-2-isopropyl-5-(1-propoxyethyl)-1,3-dioxane makes it unique in terms of its chemical reactivity and potential applications. The specific arrangement of these groups can lead to distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
22736-22-7 |
|---|---|
分子式 |
C15H28O3 |
分子量 |
256.38 g/mol |
IUPAC 名称 |
2-propan-2-yl-5-prop-2-enyl-5-[(1R)-1-propoxyethyl]-1,3-dioxane |
InChI |
InChI=1S/C15H28O3/c1-6-8-15(13(5)16-9-7-2)10-17-14(12(3)4)18-11-15/h6,12-14H,1,7-11H2,2-5H3/t13-,14?,15?/m1/s1 |
InChI 键 |
NAQZZQUPMYYENO-WLYUNCDWSA-N |
手性 SMILES |
CCCO[C@H](C)C1(COC(OC1)C(C)C)CC=C |
规范 SMILES |
CCCOC(C)C1(COC(OC1)C(C)C)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-6-amino-3-ethyl-3-methyl-8-thioxo-4,8-dihydro-1H,3H-thiopyrano[3,4-c]pyran-5-carbonitrile](/img/structure/B14170570.png)
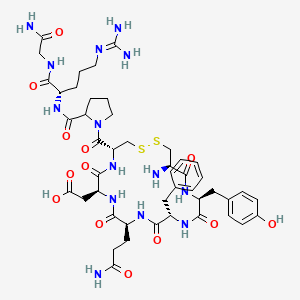
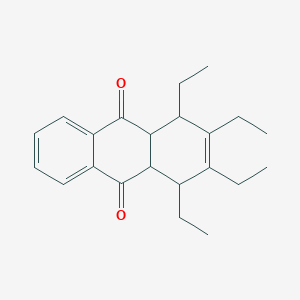

![N-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-fluorobenzenamine](/img/structure/B14170588.png)
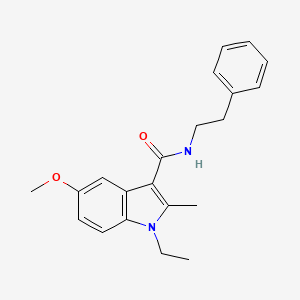
![2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid](/img/structure/B14170595.png)
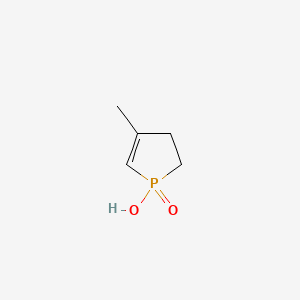
![2-Pyrimidinamine, 4-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14170611.png)
![1-(2-phenylethyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14170612.png)
![2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone](/img/structure/B14170616.png)
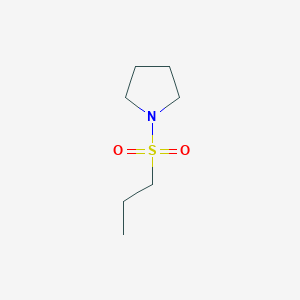
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14170632.png)
